molecular formula C14H24O B14530439 [1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol CAS No. 62603-25-2

[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol

Cat. No.: B14530439
CAS No.: 62603-25-2
M. Wt: 208.34 g/mol
InChI Key: VRINAFLXYVVPBU-UHFFFAOYSA-N
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Description

[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a cyclohexene derivative with a suitable alkyl halide, followed by reduction and functional group transformations to introduce the methanol group. The reaction conditions often require the use of strong bases, reducing agents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing by-products and waste, ensuring the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

[1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The methyl and methanol groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, [1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small organic molecules and biological macromolecules.

Medicine

In medicine, this compound may have potential therapeutic applications. Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for developing new materials and products.

Mechanism of Action

The mechanism of action of [1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol involves its interaction with specific molecular targets. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [1,3-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol: shares similarities with other cyclohexene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanol group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62603-25-2

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

[1,3-dimethyl-5-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C14H24O/c1-5-11(2)6-13-7-12(3)8-14(4,9-13)10-15/h5,7,13,15H,6,8-10H2,1-4H3

InChI Key

VRINAFLXYVVPBU-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1CC(CC(=C1)C)(C)CO

Origin of Product

United States

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